bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate CAS number and physical properties
bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate CAS number and physical properties
An In-Depth Technical Guide to Bis(1,5-cyclooctadiene)rhodium(I) Hexafluoroantimonate for Advanced Catalysis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate, a pivotal organometallic complex in the field of homogeneous catalysis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental properties, mechanistic insights, and practical application protocols to facilitate its effective use in the laboratory.
Core Compound Identification and Properties
Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate, often abbreviated as [Rh(cod)₂]SbF₆, is a cationic rhodium(I) complex. The central rhodium atom is coordinated to two 1,5-cyclooctadiene (cod) ligands. The hexafluoroantimonate (SbF₆⁻) anion is non-coordinating, which is a critical feature. This anion's lack of strong interaction with the cationic rhodium center leaves it highly accessible for substrate binding, thereby enhancing its catalytic activity.
Chemical and Physical Data Summary
The fundamental properties of this complex are summarized below. This data is essential for experimental design, including solvent selection and reaction temperature considerations.
| Property | Value | Source(s) |
| CAS Number | 130296-28-5 | [1][2][3][4] |
| Molecular Formula | C₁₆H₂₄F₆RhSb | [1][2][3] |
| Molecular Weight | 555.02 g/mol | [2][4] |
| Appearance | Yellow to orange crystalline solid/powder | [1][2] |
| Melting Point | 58-60 °C; 165 °C (decomposition) | [2] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, acetone) | [1] |
| Storage Temperature | −20°C | [2] |
Note on Melting Point: Discrepancies in reported melting points may be due to decomposition at higher temperatures. It is advisable to handle the compound at lower temperatures to maintain its integrity.
Synthesis and Reactivity Profile
Synthesis Methodology
The synthesis of bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate is typically achieved through the reaction of a rhodium precursor, such as rhodium chloride, with 1,5-cyclooctadiene in the presence of hexafluoroantimonic acid.[1]
Core Rationale:
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Inert Atmosphere: This reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). The rhodium(I) center is susceptible to oxidation, which would render the complex catalytically inactive.[1]
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Non-Coordinating Anion Source: Hexafluoroantimonic acid provides the bulky, non-coordinating SbF₆⁻ anion, which is crucial for stabilizing the cationic [Rh(cod)₂]⁺ complex without passivating the metal center.
Key Chemical Reactions
The reactivity of [Rh(cod)₂]SbF₆ is dominated by the lability of the cyclooctadiene ligands and the accessibility of the rhodium center.
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Ligand Substitution: The 'cod' ligands can be readily displaced by other, often stronger, coordinating ligands such as phosphines. This is a fundamental step in catalyst activation, allowing for the tuning of the catalyst's steric and electronic properties for a specific transformation.[1]
-
Oxidative Addition: The rhodium(I) center can undergo oxidative addition with various substrates (e.g., H₂, alkyl halides), a key step in many catalytic cycles where the oxidation state of rhodium changes from +1 to +3.[1]
Applications in Homogeneous Catalysis
This complex is a versatile catalyst precursor for a range of organic transformations. Its primary utility stems from its ability to generate a catalytically active, 16-electron square planar rhodium(I) species upon ligand dissociation.
Key Applications Include:
-
Hydrogenation: Particularly C-C bond-forming hydrogenation.[2]
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.[1]
-
[3+2] Cycloaddition Reactions: A powerful method for the construction of five-membered rings.[2][5]
Featured Application: Catalytic Hydrogenation Workflow
Here, we detail a representative protocol for the hydrogenation of an alkene, a cornerstone reaction in synthetic chemistry. The workflow illustrates the catalyst's function in a practical setting.
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Catalyst Precursor Preparation: In a Schlenk flask under an argon atmosphere, dissolve bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate (0.01 mmol) in degassed dichloromethane (5 mL).
-
Ligand Addition: To the solution, add a suitable phosphine ligand (e.g., triphenylphosphine, 0.022 mmol) to form the active catalyst in situ. The solution will typically change color, indicating ligand exchange.
-
Reaction Setup: In a separate, larger reaction vessel equipped with a magnetic stirrer and a hydrogen balloon, add the substrate, 1-octene (1.0 mmol), dissolved in dichloromethane (10 mL).
-
Initiation: Transfer the catalyst solution to the reaction vessel via a cannula.
-
Execution: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., via a balloon). Stir the reaction at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, the solvent can be removed under reduced pressure to yield the hydrogenated product, octane.
The following diagram illustrates the generally accepted mechanism for rhodium-catalyzed alkene hydrogenation.
Caption: Catalytic cycle of rhodium-catalyzed alkene hydrogenation.
Safety, Handling, and Storage
Proper handling of this organometallic compound is imperative for laboratory safety and for preserving its chemical integrity.
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Hazard Profile: The compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[2][4]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.[2][6] Work should be conducted in a well-ventilated fume hood.
-
Handling: Due to its sensitivity to air and moisture, it should be handled under an inert atmosphere (glovebox or Schlenk line).[1]
-
Storage: Store the compound in a tightly sealed container in a freezer at -20°C.[2]
Conclusion
Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate is a potent and versatile catalyst precursor for a multitude of synthetic transformations. Its efficacy is rooted in the stability of the rhodium(I) center and the non-coordinating nature of its counterion. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in research and development.
References
- EvitaChem. (n.d.). Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate.
- Sigma-Aldrich. (n.d.). Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate 97%.
- Chemical Substance Information. (n.d.). Bis(1,5-cyclooctadiene)rhodium hexafluoroantimonate.
- PubChem. (n.d.). Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate.
- American Elements. (n.d.). Bis(1,5-cyclooctadiene)rhodium(I) Hexafluoroantimonate.
- Sigma-Aldrich. (n.d.). Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate 97%.
- SLS Ireland. (n.d.). Bis(1,5-cyclooctadiene)rhodium | 701629-1G | SIGMA-ALDRICH.
- ECHEMI. (n.d.). BIS(1 5-CYCLOOCTADIENE)RHODIUM(I) SDS, 207124-65-0 Safety Data Sheets.
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